molecular formula C12H14O3 B11898453 (S)-Ethyl chroman-2-carboxylate

(S)-Ethyl chroman-2-carboxylate

Cat. No.: B11898453
M. Wt: 206.24 g/mol
InChI Key: PSOZUQKKUGXCEN-NSHDSACASA-N
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Description

(S)-Ethyl chroman-2-carboxylate is a chiral compound belonging to the class of chroman derivatives It is characterized by its unique structure, which includes a chroman ring system with an ethyl ester group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl chroman-2-carboxylate typically involves the resolution of racemic mixtures of alkyl chroman-2-carboxylates. One common method utilizes microbial enzymes derived from Serratia marcescens to catalyze the enantioselective hydrolysis of the (S)-enantiomer to its corresponding carboxylic acid. This carboxylic acid can then undergo acidic esterification to form the desired this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles, often scaling up the enzymatic resolution process. The use of microbial enzymes ensures high enantioselectivity and efficiency, making it a viable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (S)-Ethyl chroman-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the chroman ring to a chromone structure.

    Reduction: Reduction reactions can lead to the formation of dihydrochroman derivatives.

    Substitution: Substitution reactions can occur at the ethyl ester group or the chroman ring, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Chromone derivatives.

    Reduction: Dihydrochroman derivatives.

    Substitution: Various substituted chroman derivatives.

Scientific Research Applications

(S)-Ethyl chroman-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of optically pure compounds, which are crucial in the development of pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: It is used in the synthesis of drugs that target specific biological pathways.

    Industry: The compound’s derivatives are utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl chroman-2-carboxylate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, influencing various biochemical pathways. For instance, its derivatives may inhibit or activate certain enzymes, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

    ®-Ethyl chroman-2-carboxylate: The enantiomer of (S)-Ethyl chroman-2-carboxylate, with different biological activities.

    Chroman-2-carboxylic acid: A precursor in the synthesis of this compound.

    Ethyl chroman-2-carboxylate: The racemic mixture of the compound.

Uniqueness: this compound is unique due to its high enantioselectivity and potential for producing optically pure pharmaceutical intermediates. Its specific interactions with molecular targets make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl (2S)-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1

InChI Key

PSOZUQKKUGXCEN-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC2=CC=CC=C2O1

Canonical SMILES

CCOC(=O)C1CCC2=CC=CC=C2O1

Origin of Product

United States

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